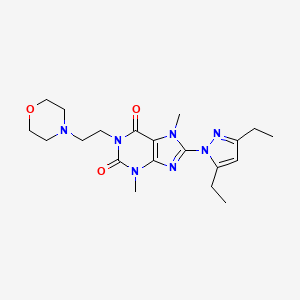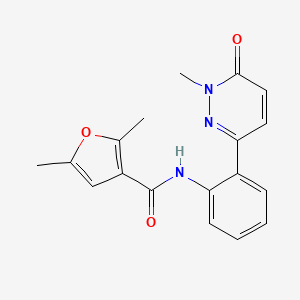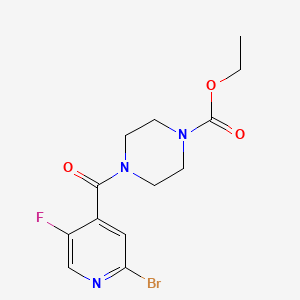
2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide involves multiple steps, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. Such processes yield significant intermediates and end products with high purity and yield, suitable for industrial production. For instance, the synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate in pharmaceutical synthesis, demonstrates the complexity and efficiency of these synthetic routes (Yang Jian-she, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through techniques like X-ray crystallography, IR, MS, and NMR spectroscopy. These studies reveal the intricate details of molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. For example, the crystal structure analysis of various benzamide derivatives provides insights into the molecular configurations that are crucial for understanding the compound's chemical behavior (Wei Li et al., 2008).
Aplicaciones Científicas De Investigación
Antibiotic and Antibacterial Synthesis
Research has indicated the potential of compounds related to 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide in the synthesis of new antibiotics and antibacterial drugs. For example, studies have shown the synthesis of derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Antipathogenic Properties
Compounds structurally related to this compound have been synthesized and tested for their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity, particularly against strains known for their biofilm-forming capabilities, suggesting potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Pyrimidinone Derivatives
In the realm of heterocyclic chemistry, derivatives of this compound have been used in the synthesis of various pyrimidinone derivatives. These compounds are of interest due to their diverse biological activities and potential pharmacological applications (Il'chenko, Krokhtyak, & Yagupol’skii, 1981).
Antimicrobial Activity of Novel Heterocyclic Derivatives
Studies have also focused on the synthesis of novel heterocyclic derivatives using compounds related to this compound. These derivatives have been evaluated for their antimicrobial activity, showing promise in the development of new antimicrobial agents (Mistry & Desai, 2005).
Synthesis of Benzothiazine Derivatives
Another research area involves the synthesis of benzothiazine derivatives from related compounds. These derivatives have potential applications in medicinal chemistry due to their unique structural and chemical properties (Kobayashi, Hayashi, Iitsuka, Morikawa, & Konishi, 2006).
Crystal Structure Analysis
There has been research into the crystal structure of synthesized benzamide derivatives structurally similar to this compound. Such studies are crucial in understanding the molecular conformations and interactions, aiding in the design of new compounds with desired properties (Saeed, Hussain, Abbas, & Bolte, 2010).
Inhibition of Tyrosine Kinase
Compounds similar to this compound have been studied for their inhibition of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B cell receptor signaling pathway. These studies contribute to the development of new therapeutics for diseases where BTK plays a significant role (Ghosh, Jennissen, Zheng, & Uckun, 2000).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to inhibit gaba-gated chloride channels , which play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound interacts with its target by binding to the active site, leading to inhibition of the target’s function . This interaction results in changes in the target’s activity, which can lead to various downstream effects.
Pharmacokinetics
The compound’s predicted boiling point is 5363±500 °C and its predicted density is 1.44±0.1 g/cm3 . These properties can influence the compound’s bioavailability, as they can affect its absorption and distribution within the body.
Propiedades
IUPAC Name |
2,4-dichloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-22(21)14-5-3-11(6-9(14)8-18)19-15(20)12-4-2-10(16)7-13(12)17/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADQDTDNTVDYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2493336.png)
![Ethyl 4-[[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]amino]benzoate](/img/structure/B2493337.png)
![5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2493339.png)
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2493342.png)
![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)
![(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2493344.png)
![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/no-structure.png)



![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)